

Application Note & Protocol: Preparation of BMS-688521 Stock Solutions in Dimethyl Sulfoxide (DMSO)

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Compound of Interest

Compound Name: BMS-688521

Cat. No.: B1667235

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-688521 is a highly potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule (ICAM) interaction.^{[1][2]} This interaction is a critical component of leukocyte adhesion to endothelial cells and subsequent transmigration, playing a key role in inflammatory responses.^[3] As such, **BMS-688521** is a valuable tool for in vitro and in vivo studies related to inflammation and autoimmune diseases.^[1]

The accuracy and reproducibility of experimental results depend on the precise and proper preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of **BMS-688521** stock solutions in DMSO, ensuring solution integrity and stability for research applications.

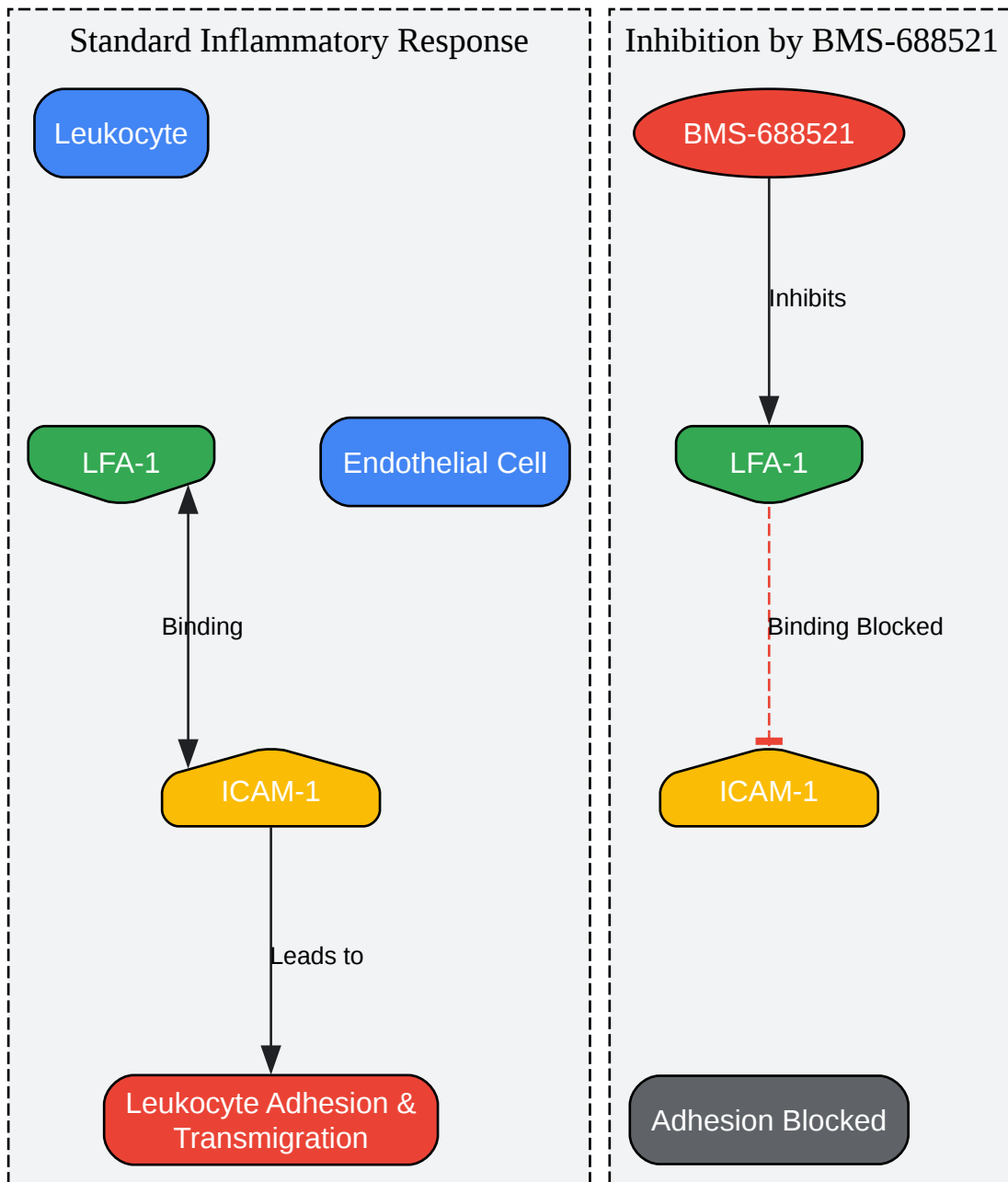
Physicochemical and Solubility Data

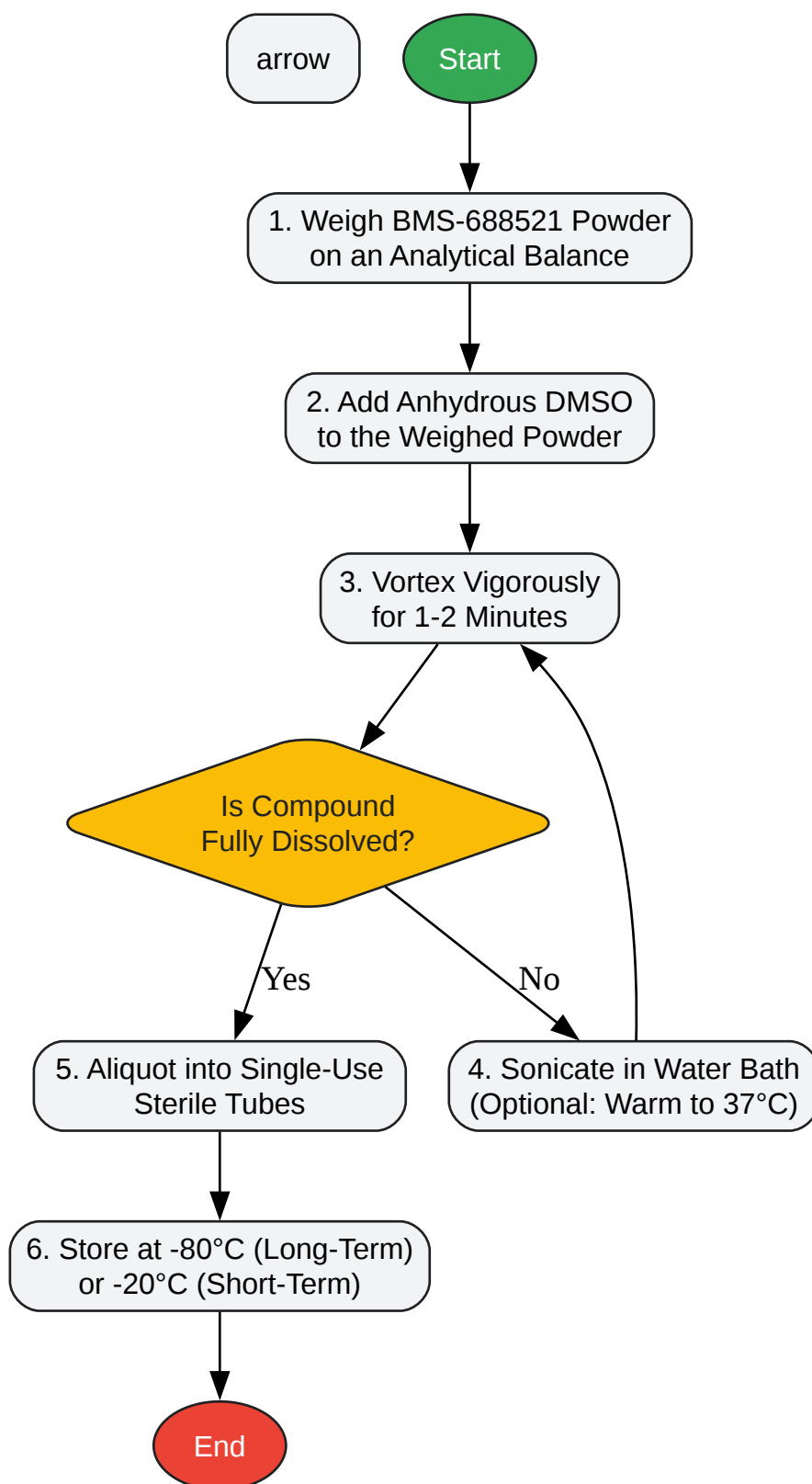
The following table summarizes the key quantitative data for **BMS-688521**.

Property	Value	Citation(s)
Molecular Weight	536.37 g/mol	[1]
Formula	C ₂₆ H ₁₉ Cl ₂ N ₅ O ₄	[1]
CAS Number	893397-44-9	[1]
Appearance	White to light yellow solid	[1]
Purity	≥98%	
Solubility in DMSO	100 mg/mL (186.44 mM)	[1]
Storage (Solid)	3 years at -20°C	[1]
Storage (DMSO Stock)	6 months at -80°C; 1 month at -20°C	[1][2]

Mechanism of Action: Inhibition of LFA-1/ICAM-1 Interaction

BMS-688521 functions by allosterically inhibiting the LFA-1 integrin, which is expressed on the surface of leukocytes.[3][4] This prevents LFA-1 from binding to its ligand, ICAM-1, on endothelial cells, thereby blocking the cell-cell adhesion necessary for leukocyte trafficking to sites of inflammation.[3][5]





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